Enhanced Hydrogen-Bonding Capacity vs. 3-Phenyl-1H-pyrazole-5-carboxylic Acid (CAS 1134-49-2)
The target compound provides one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) compared to its des-amino analog 3-phenyl-1H-pyrazole-5-carboxylic acid, as computed by PubChem from canonical SMILES [1][2]. This results in a 39.4% larger topological polar surface area (92 vs. 66 Ų), which directly influences membrane permeability and solubility profiles [1][2].
| Evidence Dimension | Hydrogen-bond donor count, acceptor count, and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 3; HBA = 4; TPSA = 92 Ų (PubChem CID 4736813) |
| Comparator Or Baseline | 3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1134-49-2, PubChem CID 121025): HBD = 2; HBA = 3; TPSA = 66 Ų |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1; ΔTPSA = +26 Ų (+39.4%) |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24 / PubChem release 2025.09.15); standardized computational pipeline |
Why This Matters
Higher HBD/HBA counts and larger TPSA predict stronger aqueous solubility and reduced passive membrane permeability, making the target compound more suitable for optimizing oral bioavailability in lead series where the phenyl analog is excessively lipophilic.
- [1] PubChem CID 4736813: 3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/889302-74-3 View Source
- [2] PubChem CID 121025: 3-phenyl-1H-pyrazole-5-carboxylic acid. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/1134-49-2 View Source
